Cas no 2094957-38-5 (3-{1-[3-(2-Chloropyridin-4-yl)prop-2-enoyl]piperidin-3-yl}-2,2-dimethylpropanamide)
![3-{1-[3-(2-Chloropyridin-4-yl)prop-2-enoyl]piperidin-3-yl}-2,2-dimethylpropanamide structure](https://ja.kuujia.com/scimg/cas/2094957-38-5x500.png)
3-{1-[3-(2-Chloropyridin-4-yl)prop-2-enoyl]piperidin-3-yl}-2,2-dimethylpropanamide 化学的及び物理的性質
名前と識別子
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- Z2284777018
- 2094957-38-5
- 3-[1-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]piperidin-3-yl]-2,2-dimethylpropanamide
- EN300-26586925
- 3-{1-[3-(2-chloropyridin-4-yl)prop-2-enoyl]piperidin-3-yl}-2,2-dimethylpropanamide
- 3-{1-[3-(2-Chloropyridin-4-yl)prop-2-enoyl]piperidin-3-yl}-2,2-dimethylpropanamide
-
- インチ: 1S/C18H24ClN3O2/c1-18(2,17(20)24)11-14-4-3-9-22(12-14)16(23)6-5-13-7-8-21-15(19)10-13/h5-8,10,14H,3-4,9,11-12H2,1-2H3,(H2,20,24)/b6-5+
- InChIKey: DSLRLLHHQXIGLV-AATRIKPKSA-N
- ほほえんだ: ClC1C=C(C=CN=1)/C=C/C(N1CCCC(C1)CC(C(N)=O)(C)C)=O
計算された属性
- せいみつぶんしりょう: 349.1557047g/mol
- どういたいしつりょう: 349.1557047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 493
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
3-{1-[3-(2-Chloropyridin-4-yl)prop-2-enoyl]piperidin-3-yl}-2,2-dimethylpropanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26586925-0.05g |
3-{1-[3-(2-chloropyridin-4-yl)prop-2-enoyl]piperidin-3-yl}-2,2-dimethylpropanamide |
2094957-38-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
3-{1-[3-(2-Chloropyridin-4-yl)prop-2-enoyl]piperidin-3-yl}-2,2-dimethylpropanamide 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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8. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
3-{1-[3-(2-Chloropyridin-4-yl)prop-2-enoyl]piperidin-3-yl}-2,2-dimethylpropanamideに関する追加情報
Research Brief on 3-{1-[3-(2-Chloropyridin-4-yl)prop-2-enoyl]piperidin-3-yl}-2,2-dimethylpropanamide (CAS: 2094957-38-5)
Recent studies have highlighted the significance of 3-{1-[3-(2-Chloropyridin-4-yl)prop-2-enoyl]piperidin-3-yl}-2,2-dimethylpropanamide (CAS: 2094957-38-5) as a promising compound in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has garnered attention for its potential therapeutic applications, particularly in targeting specific enzymatic pathways involved in inflammatory and oncogenic processes.
The compound's mechanism of action has been elucidated through a series of in vitro and in vivo studies. Research indicates that it acts as a selective inhibitor of key kinases, such as PI3K and mTOR, which are critical regulators of cell proliferation and survival. The presence of the 2-chloropyridin-4-yl moiety enhances its binding affinity to the target proteins, while the piperidin-3-yl and dimethylpropanamide groups contribute to its metabolic stability and bioavailability.
In a recent study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of 3-{1-[3-(2-Chloropyridin-4-yl)prop-2-enoyl]piperidin-3-yl}-2,2-dimethylpropanamide in suppressing tumor growth in xenograft models. The compound exhibited a favorable pharmacokinetic profile, with sustained plasma concentrations and minimal off-target effects. These findings underscore its potential as a lead candidate for further preclinical development.
Another noteworthy aspect of this compound is its synthetic accessibility. A scalable and efficient synthesis route has been developed, enabling the production of high-purity material for extensive biological evaluation. The synthetic strategy involves a series of well-optimized steps, including a key Heck coupling reaction to introduce the prop-2-enoyl group, followed by amide formation to achieve the final product.
Despite these advancements, challenges remain in optimizing the compound's selectivity and reducing potential toxicity. Ongoing research is focused on structural modifications to enhance its therapeutic index. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical trials.
In conclusion, 3-{1-[3-(2-Chloropyridin-4-yl)prop-2-enoyl]piperidin-3-yl}-2,2-dimethylpropanamide represents a promising avenue for drug discovery, with its unique chemical structure and potent biological activity. Continued research will be essential to fully realize its therapeutic potential and address the remaining challenges in its development.
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